Ethyl 6-(chloromethyl)picolinate hydrochloride
Overview
Description
Ethyl 6-(chloromethyl)picolinate hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2. It is a derivative of picolinic acid and is characterized by the presence of a chloromethyl group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-(chloromethyl)picolinate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of ethyl picolinate with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(chloromethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include substituted picolinates with various functional groups.
Oxidation: Products include picolinic acid derivatives.
Reduction: Products include ethyl 6-methylpicolinate.
Scientific Research Applications
Ethyl 6-(chloromethyl)picolinate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 6-(chloromethyl)picolinate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Ethyl 6-(chloromethyl)picolinate hydrochloride can be compared with other similar compounds such as:
Ethyl 6-methylpicolinate: Lacks the chloromethyl group, resulting in different reactivity and applications.
Ethyl 6-bromomethylpicolinate: Contains a bromomethyl group instead of a chloromethyl group, leading to variations in reactivity and selectivity in chemical reactions.
Ethyl 6-(hydroxymethyl)picolinate:
This compound is unique due to its specific reactivity and the presence of the chloromethyl group, which allows for a wide range of chemical transformations and applications in scientific research.
Properties
IUPAC Name |
ethyl 6-(chloromethyl)pyridine-2-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSYCIFXVKZUQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738388 | |
Record name | Ethyl 6-(chloromethyl)pyridine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892664-08-3 | |
Record name | Ethyl 6-(chloromethyl)pyridine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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